molecular formula C7H9BrN2O2 B7979842 ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate

ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate

Cat. No.: B7979842
M. Wt: 233.06 g/mol
InChI Key: QSEPBLJNTIAAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate is a heterocyclic organic compound with a molecular formula of C7H9BrN2O2. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and an ester group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate typically involves the bromination of 5-methylimidazole followed by esterification. One common method includes the reaction of 5-methylimidazole with bromine in the presence of a suitable solvent like acetic acid. The resulting 2-bromo-5-methylimidazole is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. The bromination and esterification steps are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Ethyl 2-amino-5-methyl-4H-imidazole-4-carboxylate.

    Reduction: Ethyl 2-bromo-5-methyl-4H-imidazole-4-methanol.

    Oxidation: Ethyl 2-bromo-5-carboxy-4H-imidazole-4-carboxylate.

Scientific Research Applications

Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromine atom and ester group can facilitate binding to target molecules, enhancing the compound’s efficacy in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
  • Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Uniqueness

Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the bromine atom and ester group allows for selective modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEPBLJNTIAAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=NC(=N1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693361
Record name Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95470-42-1
Record name Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.